molecular formula C18H11Cl2N3O2S2 B14960350 3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide

3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide

Cat. No.: B14960350
M. Wt: 436.3 g/mol
InChI Key: ZCDRZUHIXJOUIB-UHFFFAOYSA-N
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Description

3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a benzothiophene core, a thiadiazole ring, and chlorophenoxy substituents, which contribute to its diverse chemical behavior and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene derivative and a halogenated benzene compound.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced via a cyclization reaction involving a hydrazine derivative and a suitable carboxylic acid derivative.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction involving a chlorophenol derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    Modulating Gene Expression: It can influence the expression of certain genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide stands out due to its unique combination of a benzothiophene core and a thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H11Cl2N3O2S2

Molecular Weight

436.3 g/mol

IUPAC Name

3-chloro-N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H11Cl2N3O2S2/c19-10-5-7-11(8-6-10)25-9-14-22-23-18(27-14)21-17(24)16-15(20)12-3-1-2-4-13(12)26-16/h1-8H,9H2,(H,21,23,24)

InChI Key

ZCDRZUHIXJOUIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=C(S3)COC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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